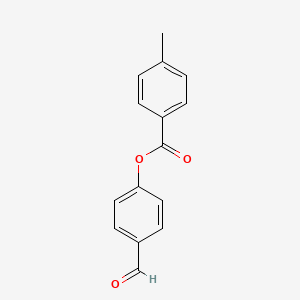
4-Formylphenyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylphenyl 4-methylbenzoate typically involves the esterification of 4-formylbenzoic acid with 4-methylphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Formylphenyl 4-methylbenzoate undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products Formed:
Oxidation: 4-Formylbenzoic acid.
Reduction: 4-Hydroxymethylphenyl 4-methylbenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-Formylphenyl 4-methylbenzoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Formylphenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity . This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
4-Formylbenzoic acid: Similar structure but lacks the ester group.
Methyl 4-formylbenzoate: Similar structure but with a methyl ester group instead of a phenyl ester group.
Uniqueness: 4-Formylphenyl 4-methylbenzoate is unique due to its combination of an aldehyde group and a phenyl ester group, which imparts distinct chemical reactivity and versatility in various applications .
Propriétés
IUPAC Name |
(4-formylphenyl) 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-11-2-6-13(7-3-11)15(17)18-14-8-4-12(10-16)5-9-14/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRSEGPACXSFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(dimethylamino)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B2875482.png)
![N-[2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2875483.png)
![4-(2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2875485.png)
![N-[4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]phenyl]prop-2-enamide](/img/structure/B2875486.png)
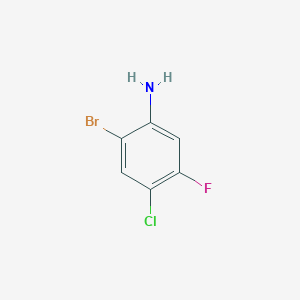
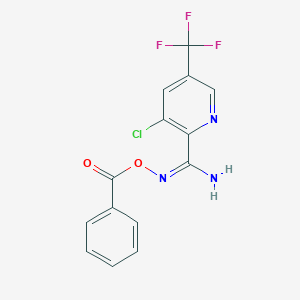
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2875490.png)
![(2Z)-2-{[3-(propan-2-yl)phenyl]imino}-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2875493.png)
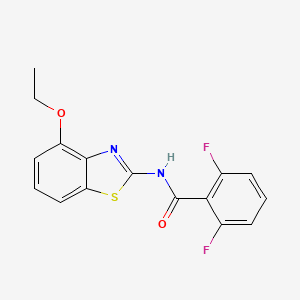
![2-(4-bromophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2875495.png)

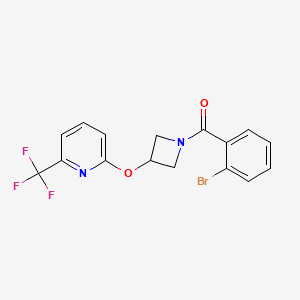
![1'-Ethyl-1-(2-fluorophenyl)-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde](/img/structure/B2875499.png)
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide](/img/structure/B2875502.png)
